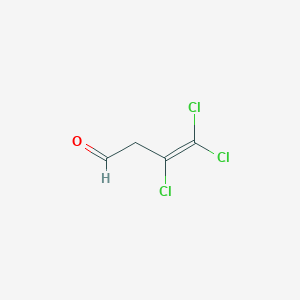

3,4,4-Trichloro-3-butenal

描述

3,4,4-Trichloro-3-butenal is an organic compound with the molecular formula C4H3Cl3O

准备方法

Synthetic Routes and Reaction Conditions

3,4,4-Trichloro-3-butenal can be synthesized through the chlorination of butenal. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous flow process where butenal is fed into a reactor along with chlorine gas. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization.

化学反应分析

Oxidation Reactions

3,4,4-Trichloro-3-butenal undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

-

Reagents and Conditions :

- Potassium permanganate (KMnO₄) in acidic or neutral media.

- Chromium trioxide (CrO₃) in aqueous sulfuric acid.

- Product :

-

Mechanism :

Sequential oxidation of the aldehyde group to a carboxyl group via a geminal diol intermediate, with retention of the trichloro-substituted alkene moiety .

Reduction Reactions

The compound’s aldehyde group and conjugated system allow selective reductions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH(Ot-Bu)₃ | Anhydrous THF, 0–5°C | 3,4,4-Trichlorobutenol | 72% | |

| NaBH₄ | Methanol, 25°C | Partial reduction (no isolation) | – |

- Key Insight :

Bulky hydride donors like LiAlH(Ot-Bu)₃ preferentially reduce the aldehyde to a primary alcohol without attacking the trichloroalkene .

Substitution Reactions

Nucleophilic substitution occurs at the β-chlorine atoms due to their activation by the conjugated carbonyl group.

-

Amine Substitution :

Reaction with primary amines (e.g., methylamine) replaces the internal chlorine atom, yielding 3,4-dichloro-4-(methylamino)-3-butenal . -

Hydroxide-Mediated Elimination :

Treatment with KOH in ethanol induces dehydrochlorination, forming 3,4-dichloro-3-butenal as a major product .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes structural isomerization:

- Product : 1,1,5-Trichloro-1-penten-4-one (via keto-enol tautomerism) .

- Conditions : H₂SO₄, 60°C, 2 hours.

- Evidence : NMR (¹H: δ 5.8 ppm, vinyl proton; ¹³C: δ 195 ppm, ketone carbonyl) .

Michael Addition Reactions

The α,β-unsaturated system participates in conjugate additions with nucleophiles:

- Example : Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) forms 4,4-dichloro-3-(3-oxobutyl)-3-butenal .

Environmental Reactivity

科学研究应用

Chemical Intermediates

3,4,4-Trichloro-3-butenal serves as a crucial intermediate in organic synthesis. It is used to produce other chlorinated compounds and can undergo further transformations to generate various functional groups. Its reactivity allows it to participate in nucleophilic addition reactions, making it valuable in synthesizing agrochemicals and pharmaceuticals .

Agrochemical Development

Due to its chlorinated structure, this compound has potential applications in developing herbicides and pesticides. Chlorinated compounds often exhibit enhanced biological activity against pests and weeds. Research indicates that derivatives of this compound could be tested for their efficacy as crop protection agents .

Environmental Monitoring

The compound's volatility and reactivity make it a candidate for studies involving volatile organic compounds (VOCs). Its detection can be crucial in environmental monitoring programs aimed at assessing air quality and pollution levels. Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to analyze its presence in environmental samples .

Material Science

In material science, this compound can be utilized as a building block for polymers or resins with specific thermal and chemical resistance properties. Its incorporation into polymer formulations may enhance material performance in various applications .

Case Study 1: Synthesis of Chlorinated Compounds

A study demonstrated the synthesis of various chlorinated alkenes from 1,1,1-trichloro-2-hydroxy-4-alkanones using strong mineral acids. The process yielded several products including this compound as a key intermediate . This highlights its role in producing complex chlorinated structures.

Case Study 2: Agrochemical Efficacy Testing

Research on chlorinated compounds has shown that they possess significant herbicidal activity. Trials involving derivatives of this compound indicated promising results against common agricultural pests. These findings suggest that further exploration could lead to the development of effective agrochemicals .

作用机制

The mechanism by which 3,4,4-Trichloro-3-butenal exerts its effects involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biocidal activity. The molecular targets include enzymes and other proteins with nucleophilic functional groups.

相似化合物的比较

Similar Compounds

- 3,4,4-Trichloro-3-butenoic acid

- 3,4,4-Trichlorobutanol

- 3,4,4-Trichloro-3-butenoates

Uniqueness

3,4,4-Trichloro-3-butenal is unique due to its highly reactive aldehyde group combined with multiple chlorine atoms. This combination makes it a versatile intermediate for various chemical reactions and applications. Its reactivity and potential for forming multiple derivatives distinguish it from other similar compounds.

生物活性

Overview

3,4,4-Trichloro-3-butenal (TBC) is an organic compound characterized by its molecular formula . It is notable for its potential biological activities, particularly its reactivity with nucleophilic sites in biological molecules, which may lead to various applications in biocidal activity and medicinal chemistry.

TBC can be synthesized through the chlorination of butenal, typically using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions are crucial; maintaining temperatures between 0-5°C helps control the exothermic nature of the process. In industrial settings, continuous flow processes are employed to enhance yield and purity.

The biological activity of TBC is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity positions TBC as a potential biocide, targeting various biological systems. Its mechanism involves:

- Covalent Bond Formation : TBC can react with thiols, amines, and other nucleophiles present in biological molecules.

- Enzyme Inhibition : The formation of adducts with enzymes can inhibit their activity, leading to potential toxic effects on organisms.

Toxicological Studies

Research has indicated that TBC exhibits significant toxicity towards various organisms. For instance, studies have shown that it can affect insect populations, particularly pests like Spodoptera frugiperda, by disrupting their physiological processes .

Case Studies

- Insecticidal Potential : In a study assessing the insecticidal properties of various compounds, TBC was found to have a lethal concentration (LC50) that effectively reduced the population of S. frugiperda larvae. The study utilized different concentrations of TBC and demonstrated a dose-dependent mortality rate among treated larvae .

- Biocidal Applications : TBC's reactivity has been explored in the context of developing new biocidal agents. Its ability to form stable adducts with biological macromolecules makes it a candidate for further research in disinfectant formulations and agricultural applications .

Comparative Analysis

To better understand the biological activity of TBC, it is useful to compare it with similar compounds:

| Compound | Main Activity | Toxicity Level |

|---|---|---|

| 3,4-Dichlorobutanal | Antimicrobial | Moderate |

| 3-Chloro-2-butenal | Insecticidal | Low |

| 3,4-Dichloro-3-butenal | Biocidal | High |

TBC stands out due to its unique combination of multiple chlorine atoms and a reactive aldehyde group, enhancing its reactivity compared to its analogs .

Future Directions

Further research is warranted to explore the full spectrum of TBC's biological activities. Potential areas include:

- Pharmaceutical Development : Investigating TBC as a precursor for active pharmaceutical ingredients.

- Environmental Impact Studies : Assessing the ecological effects of TBC when used as a pesticide or biocide.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by TBC exposure in various organisms.

属性

IUPAC Name |

3,4,4-trichlorobut-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOVCLOCRWBFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338933 | |

| Record name | 3,4,4-Trichloro-3-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108562-62-5 | |

| Record name | 3,4,4-Trichloro-3-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。